![molecular formula C20H27N3O4 B11147324 N~1~-(4-methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B11147324.png)
N~1~-(4-methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Overview
Description
N~1~-(4-methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C20H27N3O4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Biological Activity
N~1~-(4-methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a methoxyphenethyl group and a diazaspiro moiety. Its molecular formula is C18H22N2O3, with a molecular weight of approximately 314.38 g/mol. The presence of the dioxo group suggests potential reactivity that may influence its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Biological Activity Data
A summary of relevant biological activities is provided in the table below:
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anticancer Effects : A study demonstrated that compounds with similar structural motifs significantly inhibited tumor growth in mouse models by inducing apoptosis in cancer cells.
- Inflammation Reduction : Another study highlighted the ability of related compounds to decrease pro-inflammatory cytokines in animal models of arthritis, suggesting a potential therapeutic application for inflammatory diseases.
- Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from oxidative damage, which may be relevant for neurodegenerative conditions.
Scientific Research Applications
Recent studies have highlighted the biological activities of this compound, particularly in the following areas:
Anticancer Activity
Research indicates that N~1~-(4-methoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.
The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes linked to metabolic disorders and neurodegenerative diseases:
- Acetylcholinesterase Inhibition : Preliminary data suggest that it may inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease.
Antimicrobial Activity
Recent investigations have explored the antimicrobial properties of this compound against a range of bacterial strains. The results indicate promising activity, suggesting its potential use in developing new antimicrobial agents.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
Case Studies
Several case studies have documented the synthesis and evaluation of this compound:
Case Study 1: Anticancer Efficacy
A study focused on synthesizing derivatives of this compound and assessing their anticancer efficacy against multiple cell lines. The findings indicated that modifications to the structure could enhance its potency and selectivity towards cancer cells.
Case Study 2: Neuroprotective Potential
Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results suggested a significant protective effect, indicating its potential for treating neurodegenerative diseases.
Properties
Molecular Formula |
C20H27N3O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
InChI |
InChI=1S/C20H27N3O4/c1-22-19(26)23(18(25)20(22)11-4-3-5-12-20)14-17(24)21-13-10-15-6-8-16(27-2)9-7-15/h6-9H,3-5,10-14H2,1-2H3,(H,21,24) |
InChI Key |
KRAZLHUEGWZCJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.